5-Chloropyrazolo[1,5-a]pyrimidine
Overview
Description
5-Chloropyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C6H4ClN3 and its molecular weight is 153.57 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anticancer Potential and Enzymatic Inhibitory Activity
5-Chloropyrazolo[1,5-a]pyrimidine derivatives are significant in medicinal chemistry due to their potential anticancer effects and enzymatic inhibitory activities. These derivatives have been the focus of synthesis and functionalization efforts, contributing to the exploration of new drug designs with the pyrazolo[1,5-a]pyrimidine core (Arias-Gómez, Godoy, & Portilla, 2021).
Antiherpetic Compounds
Research on 7-amino-3-pyrimidinyl-pyrazolo[1,5-a]pyridine antiherpetic compounds has shown the importance of pyrazolo[1,5-a]pyrimidine derivatives in developing novel antiviral medications. Synthesis methodologies focused on rapid analog synthesis around this compound have been instrumental in advancing antiherpetic drug research (Johns et al., 2003).
Diverse Medicinal Properties
Pyrazolo[1,5-a]pyrimidine scaffold has been extensively utilized in drug discovery, showing a wide range of medicinal properties. This includes applications as anticancer agents, CNS agents, anti-infectious, anti-inflammatory drugs, and more. The structure-activity relationship (SAR) of these compounds has been a key focus, leading to the development of numerous lead compounds for various disease targets (Cherukupalli et al., 2017).
Application in Antitumor Agents
Pyrazolo[1,5-a]pyrimidine derivatives have shown significant roles in the development of antitumor agents due to their structural diversity and kinase inhibitory activity. These derivatives have been crucial in targeting traditional drug targets such as B-Raf, KDR, Lck, Src kinase, and emerging targets like Aurora, Trk, PI3K-γ, FLT-3, C-Met kinases, STING, TRPC (Zhang et al., 2023).
Applications in Various Industries
Pyrazolo[1,5-a]pyrimidines are key in various industries, including medicinal, pharmaceuticals, pesticides, dyes, and pigments. Their synthetic routes have significantly developed in recent decades, leading to a wide range of applications (Al‐Azmi, 2019).
Photophysical Properties in Materials Science
Recently, pyrazolo[1,5-a]pyrimidine derivatives have gained interest in materials science due to their notable photophysical properties. This interest has spurred research into the synthesis of functionally substituted pyrazolo[1,5-a]pyrimidine derivatives, enhancing their application potential (Moustafa et al., 2022).
Sedative and Anxiolytic Agents
Some pyrazolo[1,5-a]pyrimidine compounds, such as zaleplon and indiplon, have been identified as sedative agents, and ocinaplon as an anxiolytic agent. These compounds exhibit varied and significant biological activities, leading to their use in therapeutic applications (Hammouda, Gaffer, & Elattar, 2022).
Antimicrobial Activity
Novel pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated for their antimicrobial activity. These compounds have shown promising results as RNA polymerase inhibitors, contributing to the development of new antimicrobial agents (Abdallah & Elgemeie, 2022).
Fluorescent Probe Development
The fluorescent spectroscopic properties of pyrazolo[1,5-a]pyrimidines have been studied, providing insights for their potential application in the development of new fluorescent probes. This research suggests approaches for synthesizing long-wavelength dyes using these compounds (Wu et al., 2008).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 5-Chloropyrazolo[1,5-a]pyrimidine is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation and growth .
Mode of Action
It is suggested that the compound may inhibit the kinase activity of CDK2, thereby affecting cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 by this compound can affect various biochemical pathways related to cell cycle regulation . This includes pathways involved in DNA replication, cell division, and apoptosis . .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its inhibition of CDK2. This could result in the arrest of the cell cycle, leading to decreased cell proliferation and potentially inducing apoptosis . .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s optical properties can be tuned by electron-donating groups at position 7 on the fused ring . Additionally, the compound’s stability and reactivity can be affected by the conditions of its synthesis . .
Properties
IUPAC Name |
5-chloropyrazolo[1,5-a]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-5-2-4-10-6(9-5)1-3-8-10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPRLWNMBTYGGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=N2)N=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40610501 | |
Record name | 5-Chloropyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40610501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29274-24-6 | |
Record name | 5-Chloropyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40610501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloropyrazolo[1,5-a]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Q1: What are the key features of the reactivity of 5-chloropyrazolo[1,5-a]pyrimidine?
A1: this compound demonstrates susceptibility to nucleophilic addition reactions. Recent research has highlighted the effectiveness of Grignard reagents in functionalizing this specific scaffold. [] This reactivity makes it a valuable building block for synthesizing more complex molecules.
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